

Studies comparing the in vivo stability of MRS2179 and MRS2500.

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Compound of Interest

Compound Name: MRS2179 tetrasodium

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Comparative In Vivo Stability of MRS2179 and MRS2500

This guide provides a detailed comparison of the in vivo stability of two prominent P2Y1 receptor antagonists, MRS2179 and MRS2500. Both are crucial tools in thrombosis research, but their efficacy in vivo is significantly influenced by their respective chemical structures and metabolic stability.

Executive Summary

MRS2500 exhibits markedly superior in vivo stability and potency compared to MRS2179.[1] The structural modification in MRS2500, specifically the (N)-methanocarba ring, confers enhanced resistance to metabolic degradation. This results in a longer duration of action and more potent antithrombotic activity in animal models.[1][2] In contrast, MRS2179's effects are transient, limiting its utility in prolonged in vivo studies.[1]

Data Presentation: In Vivo Performance

The following table summarizes the key quantitative parameters comparing the in vivo stability and potency of MRS2179 and MRS2500 based on ex vivo platelet aggregation assays following intravenous administration in mice.



Parameter	MRS2179	MRS2500	Source
Structure	N ⁶ -methyl-2'- deoxyadenosine-3',5'- bisphosphate	2-iodo-N ⁶ -methyl-(N)- methanocarba-2'- deoxyadenosine-3',5'- bisphosphate	[3]
Effective Dose (Mice)	50 mg/kg	2 - 4 mg/kg	
Duration of Action	Very transient (< 5 minutes)	Sustained (≥ 60 minutes)	
Inhibition at 1 min	Inhibits ADP-induced aggregation (at 50 mg/kg)	Inhibits ADP-induced aggregation (at 2 mg/kg)	
Inhibition at 15 min	Effect diminishes	Sustained inhibition (at 2 mg/kg)	
Inhibition at 60 min	No significant effect	Sustained inhibition (at 2 mg/kg)	-
Receptor Affinity (Ki)	~100 nM	0.78 nM	

Experimental Protocols

The comparative data were primarily derived from in vivo studies in mice, followed by ex vivo analysis of platelet function. The typical experimental workflow is as follows:

- 1. Animal Model and Drug Administration:
- Species: Mice
- Administration Route: Intravenous (i.v.) injection of the antagonist (MRS2179 or MRS2500) or a saline control.
- 2. Blood Sampling:
- At predetermined time points following injection (e.g., 1, 5, 15, 30, and 60 minutes), blood samples are collected from the mice.

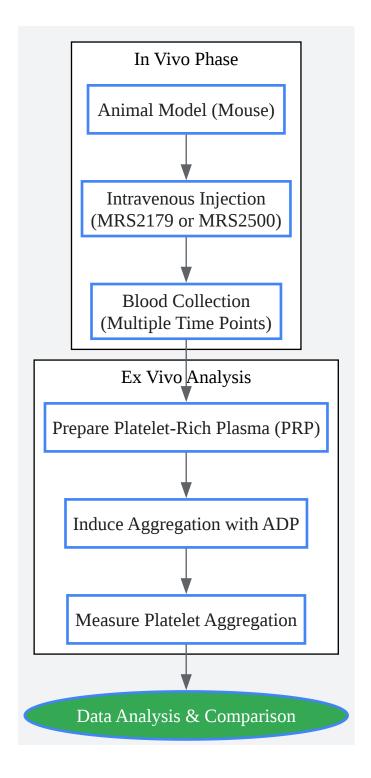


- 3. Preparation of Platelet-Rich Plasma (PRP):
- The collected blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
- 4. Ex Vivo Platelet Aggregation Assay:
- The PRP is placed in an aggregometer.
- A platelet agonist, typically Adenosine Diphosphate (ADP), is added to the PRP to induce aggregation.
- The change in light transmission through the PRP is measured over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
- The extent of aggregation is recorded and compared between samples from antagonisttreated and control mice to determine the inhibitory effect of the compound at different time points post-administration.

Visualizations

The diagram below illustrates the general workflow for assessing the in vivo stability of P2Y1 antagonists.



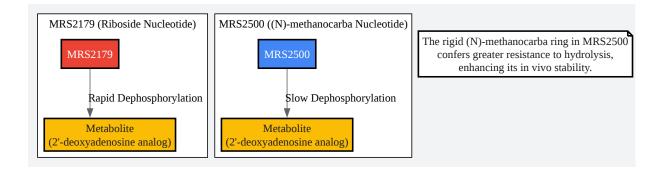


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Experimental workflow for in vivo stability assessment.

Both MRS2179 and MRS2500 are subject to metabolic degradation, primarily through dephosphorylation by ectonucleotidases. However, the structural differences between them lead to a significant disparity in their rate of metabolism.





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Metabolic stability comparison.

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